molecular formula C18H30O2 B158088 Octadeca-9,12,15-trienoic acid CAS No. 1955-33-5

Octadeca-9,12,15-trienoic acid

Cat. No. B158088
CAS RN: 1955-33-5
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-IUQGRGSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadeca-9,12,15-trienoic acid (OTA) is a polyunsaturated fatty acid belonging to the omega-3 family. It is commonly found in fish oil and is known to possess various biological activities.

Scientific Research Applications

Enzymatic Oxidation and Fatty Acid Derivatives

Octadeca-9,12,15-trienoic acid, also known as α-linolenic acid, undergoes enzymatic oxidation in red algae like Lithothamnion corallioides, resulting in the formation of hydroxy acids and conjugated tetraenes. This process involves specific elimination of hydrogens and incorporation of oxygen atoms, demonstrating the compound's susceptibility to enzymatic transformations (Hamberg, 1993).

Synthesis for Metabolism Studies

Large-scale preparation of isotopically labeled octadeca-9,12,15-trienoic acid has been conducted for human metabolism studies. This includes synthesizing trans fatty acids and their cis isomers through multiple steps, highlighting the compound's significance in metabolic research (Loreau et al., 2000).

Biosynthesis in Yeast

In the yeast Sporobolomyces odorus, the biosynthesis of aroma compounds derived from octadeca-9,12,15-trienoic acid has been studied. This research provides insights into the biochemical formation of such compounds, demonstrating the compound's role in producing natural aromas (Haffner et al., 1996).

Phytochemical Studies

Octadeca-9,12,15-trienoic acid has been isolated from various plants like Smallanthus sonchifolius and Pavetta indica. These studies highlight its occurrence in different plant species and its potential relevance in plant biochemistry and pharmacology (Zheng et al., 2009; Murthy et al., 2010).

Antibacterial Properties

Research has shown that octadeca-9,12,15-trienoic acid exhibits inhibitory effects against bacteria like Staphylococcus aureus and various streptococci, suggesting its potential as an antibacterial agent (Heczko et al., 1979; Ko et al., 1978).

Biochemical Pathway Studies

The compound has been used in studies to explore biochemical pathways in plants, such as the formation of 12-oxophytodienoic acid in Brassica napus, offering insights into plant biochemistry and fatty acid metabolism (Crombie & Morgan, 1991).

Medical Research

Octadeca-9,12,15-trienoic acid is also relevant in medical research. For instance, it has been identified in formulations like Panchagandhachurnam through Gas Chromatography Mass Spectroscopic analysis, indicating its role in traditional medicine (Perumal et al., 2022).

properties

CAS RN

1955-33-5

Product Name

Octadeca-9,12,15-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(9E,12E,15E)-octadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+

InChI Key

DTOSIQBPPRVQHS-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

Other CAS RN

28290-79-1
463-40-1
68132-21-8
1955-33-5

physical_description

OtherSolid, Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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